![molecular formula C15H20N2O7 B13163719 Methyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-(3-nitrophenyl)propanoate](/img/structure/B13163719.png)
Methyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-(3-nitrophenyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-(3-nitrophenyl)propanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a hydroxy group, and a nitrophenyl group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-(3-nitrophenyl)propanoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Ester: The esterification of the carboxylic acid group is achieved using methanol and a strong acid catalyst like sulfuric acid.
Introduction of the Hydroxy Group: The hydroxy group is introduced via a hydroxylation reaction, often using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Nitration: The nitrophenyl group is introduced through a nitration reaction, typically using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
化学反应分析
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Trifluoroacetic acid (TFA)
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Formation of an amino compound
Substitution: Removal of the Boc protecting group to yield the free amine
科学研究应用
Methyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-(3-nitrophenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of Methyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-(3-nitrophenyl)propanoate involves its interaction with various molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, allowing for the free amine to participate in further chemical reactions. The hydroxy and nitrophenyl groups provide additional sites for chemical modification, enabling the compound to act as a versatile intermediate in organic synthesis .
相似化合物的比较
Similar Compounds
Methyl (2R,3S)-2-amino-3-hydroxy-3-(3-nitrophenyl)propanoate: Lacks the Boc protecting group, making it more reactive.
Methyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Lacks the nitro group, resulting in different reactivity and applications.
Methyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-(4-nitrophenyl)propanoate: Similar structure but with the nitro group in a different position, affecting its chemical properties.
Uniqueness
Methyl (2R,3S)-2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-(3-nitrophenyl)propanoate is unique due to the presence of both the Boc protecting group and the nitrophenyl group, which provide distinct reactivity patterns and make it a valuable intermediate in organic synthesis .
属性
分子式 |
C15H20N2O7 |
|---|---|
分子量 |
340.33 g/mol |
IUPAC 名称 |
methyl (2R,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoate |
InChI |
InChI=1S/C15H20N2O7/c1-15(2,3)24-14(20)16-11(13(19)23-4)12(18)9-6-5-7-10(8-9)17(21)22/h5-8,11-12,18H,1-4H3,(H,16,20)/t11-,12+/m1/s1 |
InChI 键 |
BOYSNCZVUPHYFV-NEPJUHHUSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@H]([C@H](C1=CC(=CC=C1)[N+](=O)[O-])O)C(=O)OC |
规范 SMILES |
CC(C)(C)OC(=O)NC(C(C1=CC(=CC=C1)[N+](=O)[O-])O)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


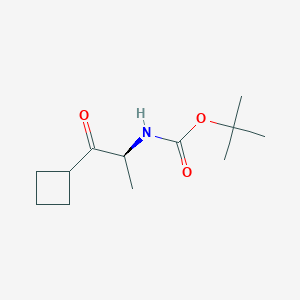
![(1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13163644.png)
![tert-butyl N-[4-(2-chlorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13163660.png)
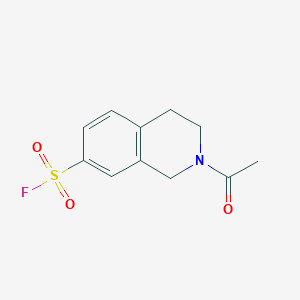

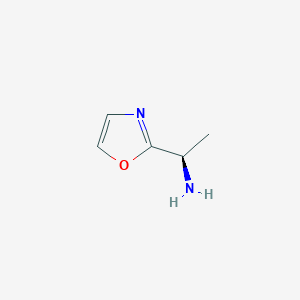
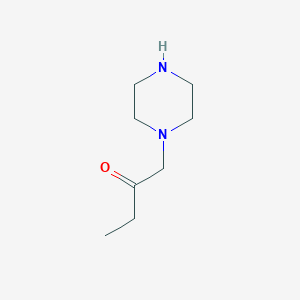
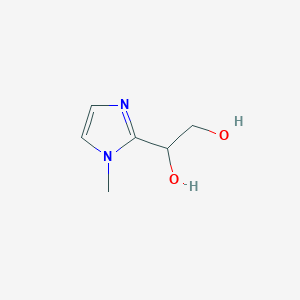

![2-(Aminomethyl)-6,7-dihydro-4h-thiopyrano[4,3-d]thiazole 5,5-dioxide](/img/structure/B13163690.png)




